molecular formula C7H5NO5 B193609 3,4-ジヒドロキシ-5-ニトロベンズアルデヒド CAS No. 116313-85-0

3,4-ジヒドロキシ-5-ニトロベンズアルデヒド

カタログ番号: B193609
CAS番号: 116313-85-0
分子量: 183.12 g/mol
InChIキー: BBFJODMCHICIAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PMID27841045-Compound-157: 、ボディプロテクションコンパウンド157としても知られており、15個のアミノ酸で構成される合成ペプチドです。ヒトの胃液に含まれるタンパク質から当初は発見されました。 この化合物は、その優れた治癒特性と治療の可能性により、大きな注目を集めています .

科学的研究の応用

Chemistry: : In the field of chemistry, Body Protection Compound 157 is used as a model peptide for studying peptide synthesis, modification, and purification techniques. Its unique properties make it an ideal candidate for developing new methods for peptide production and analysis .

Biology: : In biological research, Body Protection Compound 157 is used to study cellular processes such as cell migration, proliferation, and differentiation. Its ability to promote tissue repair and regeneration makes it a valuable tool for investigating the mechanisms underlying these processes .

Medicine: : In medicine, Body Protection Compound 157 has shown promise in treating various conditions, including gastrointestinal disorders, musculoskeletal injuries, and neurological disorders. Its anti-inflammatory and tissue-protective effects make it a potential therapeutic agent for promoting healing and reducing inflammation .

Industry: : In the industrial sector, Body Protection Compound 157 is used in the development of new materials and products with enhanced properties. Its ability to promote tissue repair and regeneration makes it a valuable additive in products such as wound dressings, medical implants, and tissue engineering scaffolds .

作用機序

ボディプロテクションコンパウンド157は、成長因子との相互作用、炎症プロセスの調節、組織修復と再生の促進など、いくつかのメカニズムを通じてその効果を発揮します。 このペプチドは、線維芽細胞成長因子や血管内皮成長因子などの成長因子の発現を促進します。これらは、組織修復と再生において重要な役割を果たします . さらに、ボディプロテクションコンパウンド157は、炎症促進性サイトカインの産生を抑制し、抗炎症性メディエーターの放出を促進することにより、炎症プロセスを調節します . これらの作用は、さまざまな組織における治癒を促進し、炎症を軽減する能力に寄与しています .

類似の化合物との比較

類似の化合物: : ボディプロテクションコンパウンド157と類似した化合物には、チモシンβ4、成長ホルモン放出ペプチド、インスリン様成長因子1など、組織保護および再生特性を持つ他のペプチドが含まれます .

独自性: : ボディプロテクションコンパウンド157をこれらの類似の化合物から際立たせているのは、ヒトの胃液に由来するというユニークな起源と、広範囲の治療効果です。 特定の組織や状態を標的とする可能性のある他のペプチドとは異なり、ボディプロテクションコンパウンド157は、さまざまな組織や状態にわたって治癒を促進し、炎症を軽減する効果を示しています .

結論として、ボディプロテクションコンパウンド157は、研究と医学のさまざまな分野において、大きな可能性を秘めた汎用性の高い有望な化合物です。そのユニークな特性と幅広い治療効果は、ペプチド合成、組織修復、治療開発の理解を深めるための貴重なツールとなっています。

生化学分析

Biochemical Properties

3,4-Dihydroxy-5-nitrobenzaldehyde has been found to potently inhibit xanthine oxidase (XO) activity, an enzyme that produces uric acid during purine metabolism . This interaction with XO is crucial in the context of hyperuricemia and gout, where the reduction of uric acid production can alleviate symptoms .

Cellular Effects

In cellular contexts, 3,4-Dihydroxy-5-nitrobenzaldehyde has been observed to reduce serum uric acid levels effectively . This reduction can influence cell signaling pathways and cellular metabolism, particularly in the context of hyperuricemia and gout .

Molecular Mechanism

The molecular mechanism of 3,4-Dihydroxy-5-nitrobenzaldehyde involves its interaction with the molybdenum center of XO . It inhibits XO activity in a time-dependent manner, similar to allopurinol, a clinical XO inhibitory drug . It also directly scavenges free radicals and reactive oxygen species, including ONOO⁻ and HOCl .

Temporal Effects in Laboratory Settings

In laboratory settings, 3,4-Dihydroxy-5-nitrobenzaldehyde has been observed to inhibit XO activity over time . It is slowly converted to its carboxylic acid at a rate of 10⁻¹⁰ mol/L/s .

Dosage Effects in Animal Models

In animal models, specifically allantoxanamide-induced hyperuricemic mice, 3,4-Dihydroxy-5-nitrobenzaldehyde effectively reduced serum uric acid levels . Mice orally given a large dose (500 mg/kg) of 3,4-Dihydroxy-5-nitrobenzaldehyde did not show any side effects .

Metabolic Pathways

The metabolic pathways involving 3,4-Dihydroxy-5-nitrobenzaldehyde primarily relate to purine metabolism, where it inhibits the production of uric acid by XO .

準備方法

合成経路および反応条件: : ボディプロテクションコンパウンド157の合成は、ペプチドの製造によく用いられる固相ペプチド合成法を用いて行われます。このプロセスには、固体樹脂に固定された成長中のペプチド鎖へのアミノ酸の逐次的な付加が含まれます。 反応条件には、通常、望ましくない副反応を防ぐための保護基の使用と、ペプチド結合の形成を促進するカップリング試薬の使用が含まれます .

工業的生産方法: : 工業的生産においては、ボディプロテクションコンパウンド157の合成は、自動ペプチド合成装置を使用して規模を拡大できます。これらの機械は、ペプチドを大量に効率的かつ再現性良く生産することを可能にします。 最終生成物は、その後、高性能液体クロマトグラフィー(HPLC)などの技術を用いて精製され、純度と品質が保証されます .

化学反応の分析

反応の種類: : ボディプロテクションコンパウンド157は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、ペプチドの安定性、バイオアベイラビリティ、治療効果を高めるために不可欠です .

一般的な試薬と条件: : これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、ジチオスレイトールなどの還元剤、ハロアルカンなどの置換試薬があります。 反応条件には、通常、目的の修飾を実現するために、制御された温度、pHレベル、反応時間が含まれます .

主要な生成物: : これらの反応から生成される主な生成物には、安定性とバイオアベイラビリティが向上した修飾ペプチドが含まれます。 これらの修飾は、酵素的分解に対する耐性を高め、特定の組織への標的化能力を向上させることで、ボディプロテクションコンパウンド157の治療の可能性を高めることができます .

科学研究への応用

化学: : 化学分野では、ボディプロテクションコンパウンド157は、ペプチド合成、修飾、精製技術を研究するためのモデルペプチドとして使用されています。 そのユニークな特性により、ペプチドの生産と分析のための新しい方法を開発するための理想的な候補となっています .

生物学: : 生物学的研究では、ボディプロテクションコンパウンド157は、細胞移動、増殖、分化などの細胞プロセスを研究するために使用されています。 組織修復と再生を促進する能力は、これらのプロセスを裏付けるメカニズムを調査するための貴重なツールとなっています .

医学: : 医学において、ボディプロテクションコンパウンド157は、消化器疾患、筋骨格系の損傷、神経系の疾患など、さまざまな病状の治療に有望な結果を示しています。 その抗炎症作用と組織保護作用は、治癒を促進し、炎症を軽減する潜在的な治療薬となっています .

産業: : 産業分野では、ボディプロテクションコンパウンド157は、特性が向上した新しい材料や製品の開発に利用されています。 組織修復と再生を促進する能力は、創傷被覆材、医療用インプラント、組織工学足場などの製品において貴重な添加剤となっています .

生物活性

3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a compound that has garnered significant attention in the field of pharmacology due to its potent biological activities, particularly as an inhibitor of xanthine oxidase (XO). This article explores the biological activity of DHNB, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Xanthine Oxidase Inhibition

Xanthine oxidase is an enzyme involved in purine metabolism, responsible for the production of uric acid. Elevated levels of uric acid can lead to hyperuricemia, which is associated with gout and cardiovascular diseases. Inhibiting XO is a therapeutic strategy to manage these conditions. DHNB has been identified as a potent XO inhibitor, with an IC₅₀ value of approximately 3 μM, indicating its effectiveness in reducing uric acid levels in biological systems .

The mechanism by which DHNB inhibits xanthine oxidase involves several key interactions:

  • Mixed-Type Inhibition : DHNB displays mixed-type inhibition of XO activity, meaning it can inhibit the enzyme regardless of substrate concentration. This characteristic makes it a promising candidate for therapeutic use .
  • Structure-Activity Relationship : The structure of DHNB is critical for its inhibitory activity. The presence of the aldehyde and catechol moieties, along with the nitro group at position C-5, are essential for its interaction with the enzyme .
  • Direct Scavenging Activity : In addition to inhibiting XO, DHNB has demonstrated antioxidant properties by scavenging reactive oxygen species (ROS) such as DPPH and ONOO⁻ .

Research Findings and Case Studies

Several studies have evaluated the efficacy and safety profile of DHNB in various models:

  • In Vivo Studies : In experiments involving allantoxanamide-induced hyperuricemic mice, DHNB significantly reduced serum uric acid levels without noticeable side effects at high doses (500 mg/kg). In contrast, allopurinol-treated mice exhibited high mortality rates .
  • Kinetic Studies : Kinetic analyses revealed that DHNB decreases the maximum rate (Vmax) of uric acid formation while increasing the Michaelis constant (Km), indicating its effective inhibition of XO activity under physiological conditions .
  • Toxicity Assessment : Toxicological evaluations showed that DHNB did not produce adverse effects even at elevated doses, suggesting a favorable safety profile compared to existing XO inhibitors like allopurinol .

Comparative Analysis with Other Compounds

CompoundIC₅₀ (μM)Type of InhibitionNotable Effects
3,4-Dihydroxy-5-nitrobenzaldehyde3Mixed-typeReduces uric acid levels; antioxidant
Allopurinol10CompetitiveStandard treatment for gout
Febuxostat0.02Non-purineMore potent but higher cost

特性

IUPAC Name

3,4-dihydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)7(11)6(10)2-4/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFJODMCHICIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151345
Record name 3,4-Dihydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116313-85-0
Record name 3,4-Dihydroxy-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116313-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxy-5-nitrobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydroxy-5-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzaldehyde, 3,4-dihydroxy-5-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIHYDROXY-5-NITROBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34J6743XV2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

35 g of 5-nitro vanillin (commercial) and 1200 ml of dichloromethane were mixed together under nitrogen and the mixture was cooled to 0° C. 533 ml of a molar solution of boron tribromide in dichloromethane were added and the mixture stood for 2 days at abmient temperature and then was concentrated. The residue was taken up cold (ice bath+methanol) in 300 ml of 2N hydrochloric acid and the mixture was stirred for two to three hours at this temperature, then left for 16 hours at ambient temperature. Extraction was carried out with ethyl acetate and the organic phase was washed, dried and concentrated to obtain 18 g of the expected product melting at >260° C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
[Compound]
Name
molar solution
Quantity
533 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

17.1 g of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde are treated with 170 ml of constant-boiling hydrobromic acid and heated under reflux for 3.5 hours. After cooling the separated precipitate is filtered under suction, washed twice with ice-water and taken up in ethyl acetate. The organic phase is washed twice with 50 ml of sodium chloride solution each time, dried over magnesium sulfate and evaporated in a water-jet vacuum. The crystals obtained are taken up in methylene chloride, whereupon the solution is filtered over a ten-fold amount of silica gel. The material obtained is crystallized from ethyl acetate/isopropyl ether. There is obtained 3,4-dihydroxy-5-nitrobenzaldehyde in the form of yellow crystals of m.p. 142°-143°.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (2.0 g, 10.15 mmol) in anhydrous CH2Cl2 (10 mL) was added boron tribromide (4 mL) at 0° C. Reaction was warmed to room temperature and stirred for 2 hour under N2. Followed a standard aqueous/EtOAc workup. The residue was purified by silica gel column chromatography (1.2 mg, yield: 64.6%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (3 g, 15.2 mmol) in acetic acid (3.1 mL) was added 40% hydrobromic acid (9.24 mL). The mixture was heated at 90° C. for 17 h. Reaction mixture was cooled and poured into ice water (100 mL), followed by a standard aqueous/EtOAc workup and purified by column chromatography on silica gel (petroleum ether/ethyl acetate=5:1) to give 3,4-dihydroxy-5-nitrobenzaldehyde (1.1 g, yield 39.5%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
9.24 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (20.0 g), zinc chloride (60.0 g) and hydrochloric acid (37%, 15 mL) was stirred at 90° C. for 17 h. The mixture was diluted with water (100 mL) and then cooled to 3° C. After 1 h the product was filtered and washed with cold water. The product was dried in vacuo at 100° C. to give 16.5 g (95.1%) of crude product. The crude product was mixed with toluene (275 mL) and activated carbon (2,0 g) and the resulting mixture was refluxed for 45 min. The hot solution was filtered and then cooled to 3° C. After 1 h the product was filtered and washed with cold toluene. It was dried in vacuo at 50° C. to give 12.6 g (72.6%) of pure 3,4-dihydroxy-5-nitrobenzaldehyde (mp. 146°-8° C.).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
catalyst
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
275 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxy-5-nitrobenzaldehyde
Reactant of Route 2
3,4-Dihydroxy-5-nitrobenzaldehyde
Reactant of Route 3
Reactant of Route 3
3,4-Dihydroxy-5-nitrobenzaldehyde
Reactant of Route 4
3,4-Dihydroxy-5-nitrobenzaldehyde
Reactant of Route 5
3,4-Dihydroxy-5-nitrobenzaldehyde
Reactant of Route 6
3,4-Dihydroxy-5-nitrobenzaldehyde
Customer
Q & A

Q1: What is the primary use of 3,4-dihydroxy-5-nitrobenzaldehyde in pharmaceutical research?

A1: 3,4-Dihydroxy-5-nitrobenzaldehyde serves as a crucial starting material in synthesizing Entacapone [, , , , ]. Entacapone acts as a COMT inhibitor, primarily used in conjunction with levodopa to treat Parkinson's disease.

Q2: Can you describe a common synthetic route to obtain Entacapone from 3,4-dihydroxy-5-nitrobenzaldehyde?

A2: Entacapone is frequently synthesized through a Knoevenagel condensation reaction. This reaction involves reacting 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide in the presence of a base catalyst [, , , ].

Q3: What are the typical challenges encountered during the synthesis of Entacapone, and how do researchers address them?

A3: A significant challenge during Entacapone synthesis is controlling the formation of the undesired Z-isomer [, , , , ]. Researchers have developed specific synthesis methods, including controlling reaction conditions like temperature and pressure, using specific solvents, and introducing seeding crystals of the desired E-isomer to enhance its production and obtain a final product with high purity of the E-isomer (Entacapone).

Q4: Beyond Entacapone, are there other applications for 3,4-dihydroxy-5-nitrobenzaldehyde in medicinal chemistry?

A4: Research indicates that 3,4-dihydroxy-5-nitrobenzaldehyde itself exhibits potential as a therapeutic agent. Studies highlight its potent inhibitory effect on xanthine oxidase [, ], an enzyme involved in uric acid production. This property makes 3,4-dihydroxy-5-nitrobenzaldehyde a potential candidate for treating hyperuricemia and gout.

Q5: Have there been any studies on the metabolites of Entacapone, and how does 3,4-dihydroxy-5-nitrobenzaldehyde relate to them?

A5: Research on Entacapone metabolism in rats and humans has identified several metabolites []. Interestingly, 3,4-dihydroxy-5-nitrobenzaldehyde is one of the identified phase I metabolites of Entacapone found in both rat plasma and urine, indicating its relevance in the drug's metabolic pathway.

Q6: What analytical techniques are commonly employed to characterize and quantify 3,4-dihydroxy-5-nitrobenzaldehyde and Entacapone?

A6: Several analytical techniques are used to analyze 3,4-dihydroxy-5-nitrobenzaldehyde and Entacapone. High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) is one such method used to determine the purity of Entacapone and quantify related substances, including 3,4-dihydroxy-5-nitrobenzaldehyde []. Other techniques, such as infrared (IR) spectroscopy and X-ray powder diffraction, help characterize the different crystalline forms of Entacapone [].

Q7: Are there any reported novel synthetic approaches for 3,4-dihydroxy-5-nitrobenzaldehyde?

A7: While the provided research doesn't delve into specific alternative synthetic routes for 3,4-dihydroxy-5-nitrobenzaldehyde, it does mention improved methods [, ]. These improvements likely focus on optimizing reaction conditions, using different starting materials, or employing new reagents or catalysts to enhance yield and purity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。